Superior Potency in Angiotensin-Converting Enzyme (ACE) Inhibition Compared to Co-occurring Pomegranate Ellagitannins
In a direct head-to-head comparison within the same study, pedunculagin exhibited the most potent inhibition of angiotensin-converting enzyme (ACE) among 24 tested pomegranate constituents. Its IC50 value was measured at 0.91 μM, demonstrating superior potency compared to the other two most effective compounds in the study, punicalin (IC50 = 1.12 μM) and gallagic acid (IC50 = 1.77 μM) [1]. This quantitative difference establishes pedunculagin as the lead ACE inhibitory ellagitannin from this source.
| Evidence Dimension | Angiotensin-Converting Enzyme (ACE) Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.91 μM |
| Comparator Or Baseline | Punicalin: IC50 = 1.12 μM; Gallagic acid: IC50 = 1.77 μM |
| Quantified Difference | Pedunculagin is 1.23-fold more potent than punicalin and 1.95-fold more potent than gallagic acid. |
| Conditions | In vitro ACE inhibition assay on 24 major pomegranate compounds. |
Why This Matters
For research focused on cardiovascular health or hypertension, this direct comparison provides a quantitative justification for selecting pedunculagin over other abundant pomegranate ellagitannins to achieve the most potent ACE inhibition.
- [1] Ali, M. Y., et al. Discovery of Potent Angiotensin-Converting Enzyme Inhibitors in Pomegranate as a Treatment for Hypertension. Journal of Agricultural and Food Chemistry 2023, 71(30), 11476-11486. View Source
